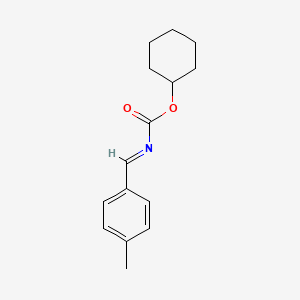Cyclohexyl 4-methylbenzylidenecarbamate
CAS No.:
Cat. No.: VC17442926
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H19NO2 |
|---|---|
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | cyclohexyl (NE)-N-[(4-methylphenyl)methylidene]carbamate |
| Standard InChI | InChI=1S/C15H19NO2/c1-12-7-9-13(10-8-12)11-16-15(17)18-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3/b16-11+ |
| Standard InChI Key | HIDGICDZUWRMJQ-LFIBNONCSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=N/C(=O)OC2CCCCC2 |
| Canonical SMILES | CC1=CC=C(C=C1)C=NC(=O)OC2CCCCC2 |
Introduction
Structural and Molecular Characteristics
Molecular Formula and IUPAC Nomenclature
Cyclohexyl 4-methylbenzylidenecarbamate has the molecular formula C₁₆H₂₁NO₂, with a molecular weight of 259.34 g/mol. Its IUPAC name is cyclohexyl N-[(4-methylphenyl)methylidene]carbamate, reflecting the carbamate group (-NHCOO-) bridging the cyclohexyl and 4-methylbenzylidene components. The benzylidene group introduces a conjugated π-system, which influences the compound’s electronic properties and reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁NO₂ |
| Molecular Weight | 259.34 g/mol |
| IUPAC Name | Cyclohexyl N-[(4-methylphenyl)methylidene]carbamate |
| Key Functional Groups | Carbamate, Benzylidene, Cyclohexyl |
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of cyclohexyl 4-methylbenzylidenecarbamate likely involves a two-step process:
-
Formation of the Carbamate Intermediate: Reaction of cyclohexanol with phosgene or a phosgene surrogate (e.g., diphosgene) to form cyclohexyl chloroformate, followed by treatment with ammonia or an amine to yield cyclohexyl carbamate .
-
Benzylidene Incorporation: Condensation of the carbamate with 4-methylbenzaldehyde under acidic or basic conditions to form the benzylidene moiety .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Carbamate Formation | Cyclohexanol + triphosgene, pyridine, 0°C | 70–80 |
| Benzylidene Formation | 4-Methylbenzaldehyde, H₂SO₄ (cat.), reflux | 60–75 |
Role of CO₂ Pressure in Carbamate Synthesis
Recent advancements in carbamate synthesis emphasize eco-friendly methods. Supercritical CO₂ (scCO₂) has been shown to enhance selectivity toward carbamate formation over competing N-methylation reactions . For example, increasing CO₂ pressure from 5 to 200 bar improved carbamate yields from 51% to 77% in analogous systems by stabilizing reactive intermediates and suppressing side reactions . This approach could be adapted for cyclohexyl 4-methylbenzylidenecarbamate synthesis to optimize efficiency.
Solvent and Catalytic Effects
Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve reaction homogeneity and nucleophilicity of intermediates . Catalytic amounts of triethylamine or pyridine facilitate deprotonation steps, particularly during the condensation phase with 4-methylbenzaldehyde .
Physicochemical Properties and Stability
Solubility and Partitioning Behavior
-
Solubility: The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in organic solvents like dichloromethane, ethyl acetate, and THF.
-
LogP: Estimated 3.2–3.5, indicating significant lipophilicity, which is advantageous for applications requiring membrane permeability .
Challenges and Future Directions
Synthetic Scalability
Current methods rely on stoichiometric reagents like triphosgene, which pose safety and environmental concerns. Future work should explore catalytic cycles using sustainable carbonyl sources like CO₂ .
Biological Profiling
Comprehensive toxicological and pharmacokinetic studies are needed to evaluate therapeutic potential. Computational modeling (e.g., molecular docking) could identify biological targets for experimental validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume